1,3-Dioxoisoindolin-2-yl pent-4-ynoate
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Overview
Description
1,3-Dioxoisoindolin-2-yl pent-4-ynoate is a chemical compound with the molecular formula C13H9NO4 and a molecular weight of 243.21 g/mol . It is characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, making it a member of the N-isoindoline-1,3-dione family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl pent-4-ynoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which is then further modified to obtain the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl pent-4-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl pent-4-ynoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl pent-4-ynoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups allow it to form stable complexes with enzymes and other proteins, inhibiting their activity . This inhibition can disrupt various biological processes, leading to the compound’s observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dioxoisoindolin-2-yl pent-4-ynoate include:
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline nucleus and carbonyl groups but differ in their substituents.
Phthalimides: Structurally related compounds with similar reactivity and applications.
Uniqueness
This compound is unique due to its pent-4-ynoate group, which imparts distinct chemical properties and reactivity compared to other N-isoindoline-1,3-dione derivatives . This uniqueness makes it a valuable compound for specific applications in organic synthesis and drug development .
Properties
Molecular Formula |
C13H9NO4 |
---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) pent-4-ynoate |
InChI |
InChI=1S/C13H9NO4/c1-2-3-8-11(15)18-14-12(16)9-6-4-5-7-10(9)13(14)17/h1,4-7H,3,8H2 |
InChI Key |
JNWKEBOCQSZQSM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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